7-Methoxypyrrolo[1,2-a]quinoxaline
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Overview
Description
7-Methoxypyrrolo[1,2-a]quinoxaline: (CAS#: 1398949-45-5) is a heterocyclic compound with the following chemical formula:
C12H10N2O
. It belongs to the pyrrolo[1,2-a]quinoxaline family, characterized by its unique fused ring system. Let’s explore its properties and applications!Preparation Methods
Synthetic Routes:: Several synthetic routes lead to 7-Methoxypyrrolo[1,2-a]quinoxaline:
MeOH Reaction: Treating N-(2-nitrophenyl)pyrrole with methanol results in unsubstituted pyrrolo[1,2-a]quinoxaline.
Isopropanol Reaction: Using isopropanol (a secondary alcohol) yields 4,4-dimethyl-4,5-dihydropyrrolo[1,2-a]quinoxalines.
Primary Alcohol Reaction: Primary alcohols allow the synthesis of 4-substituted pyrrolo[1,2-a]quinoxalines.
THF Reaction: Performing the reaction in tetrahydrofuran (THF) gives 5’H-spirofuranpyrrolo[1,2-a]-quinoxaline.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented, but research continues to explore efficient and scalable approaches.
Chemical Reactions Analysis
7-Methoxypyrrolo[1,2-a]quinoxaline participates in various chemical reactions:
Oxidation and Reduction: It can undergo oxidation and reduction processes.
Substitution Reactions: Substituents can be introduced at different positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modification.
Major Products: The products formed vary based on the reaction type and substituents.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use it as a building block for more complex molecules.
Functional Materials: Its unique structure contributes to functional materials like organic semiconductors.
Biological Studies: Scientists investigate its interactions with biological targets.
Drug Discovery: It serves as a scaffold for designing potential drugs.
Materials Science: Applications in optoelectronics, sensors, and organic electronics.
Mechanism of Action
The precise mechanism by which 7-Methoxypyrrolo[1,2-a]quinoxaline exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
7-Methoxypyrrolo[1,2-a]quinoxaline stands out due to its unique fused ring system. Similar compounds include other pyrrolo[1,2-a]quinoxalines, but each has distinct properties and applications.
Properties
IUPAC Name |
7-methoxypyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-15-10-4-5-12-11(7-10)13-8-9-3-2-6-14(9)12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQZUMPEYBYPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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